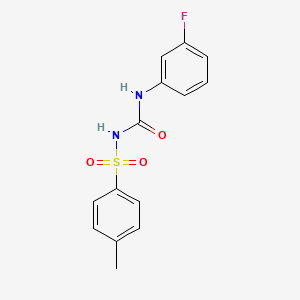

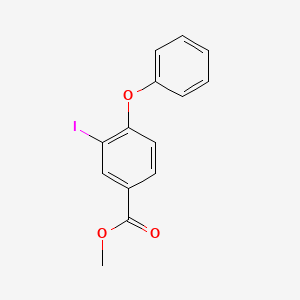

1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

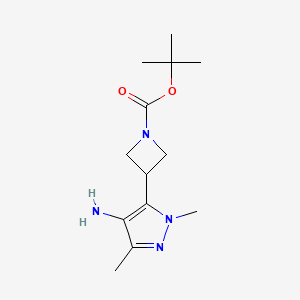

1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea (FMPSU) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a fluorinated urea derivative that has been used as a building block for the synthesis of novel compounds and as a reagent for organic synthesis. FMPSU has been studied for its potential applications in drug discovery, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Mechanochemical Synthesis

Research conducted by Tan et al. (2014) highlights the application of mechanochemistry in synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs. This approach yields good to excellent isolated yields through base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates (Tan, Štrukil, Mottillo, & Friščić, 2014).

Solution Conformation Studies

Tel and Engberts (2010) conducted an NMR spectroscopic study to understand the solution conformation of N,N′‐[bis(α‐tosylbenzyl)]ureas. They found that the presence of both sulfonyl groups and aromatic rings are essential for observing upfield shifts, suggesting specific conformational arrangements (Tel & Engberts, 2010).

Anion Chemosensors

Hu et al. (2015) developed two sulfonamide and urea-based compounds for anion detection. These compounds showed high selectivity towards cyanide and fluoride ions in specific solvent mixtures, demonstrating their potential as anion chemosensors (Hu, Cao, Huang, Chen, Wu, Xu, Liu, & Yin, 2015).

Anticonvulsant Activity

Thakur et al. (2017) synthesized a series of sulfonylurea derivatives to test for anticonvulsant activity. They found that certain derivatives, especially chloro-substituted ones, were effective in protecting against convulsions, indicating their potential use in anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).

Inhibitors of Carbonic Anhydrase

A study by Bozdağ et al. (2018) reported the development of 2-aminophenol-4-sulfonamide derivatives as inhibitors of carbonic anhydrase enzymes. This research is significant for the treatment of hypoxic tumors, highlighting the medical application of these compounds (Bozdağ, Carta, Ceruso, Ferraroni, McDonald, Dedhar, & Supuran, 2018).

Hydrogen Bonding Studies

Research by Boiocchi et al. (2004) explored the hydrogen bonding interactions of 1,3-bis(4-nitrophenyl)urea with various oxoanions. They discovered different interaction behaviors, including hydrogen-bonding and deprotonation, which is crucial for understanding the molecular interactions in these compounds (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-3-(4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-10-5-7-13(8-6-10)21(19,20)17-14(18)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUDFMUDFGTWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)

![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)

![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2691481.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-phenylphenyl)ethanone](/img/structure/B2691483.png)